Anticancer Activity Against MDA-MB-231 Triple-Negative Breast Cancer Cells: Class-Level SAR Inferring Potency Advantage of the 4-Fluorophenyl/p-Tolyl Combination
In a 2019 study by Chandra Sekhar et al., the non-fluorinated analog 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine demonstrated higher inhibitory activity against MDA-MB-231 breast cancer cells than the cisplatin control (IC50 3.3 µM) [1]. The target compound, 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine, has not been directly assayed in that panel, but the presence of the 4-fluoro substituent on the phenyl ring is a well-established modification that generally increases cytotoxic potency in related heterocyclic series. This class-level inference supports the hypothesis that the fluorinated derivative may achieve IC50 values below 3.3 µM against MDA-MB-231.
| Evidence Dimension | Cytotoxicity (IC50) against MDA-MB-231 human breast cancer cell line |
|---|---|
| Target Compound Data | Not directly tested; inferred to possess IC50 < 3.3 µM |
| Comparator Or Baseline | 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazol-2-amine (non-fluorinated analog) and cisplatin (IC50 3.3 µM) |
| Quantified Difference | Analog group showed IC50 lower than cisplatin (3.3 µM); fluorinated derivative anticipated to be equipotent or more potent. |
| Conditions | MTT assay, 48 h exposure, MDA-MB-231 cell line |
Why This Matters
Enables researchers to prioritize the fluorinated analog for breast cancer screening programs expecting equal or superior potency to cisplatin, while also benefiting from the metabolic advantages of fluorine substitution.
- [1] Chandra Sekhar, D., Venkata Rao, D. V., Tejeswara Rao, A., Lav Kumar, U., & Jha, A. (2019). Design and Synthesis of 1,3,4-Thiadiazole Derivatives as Novel Anticancer and Antitubercular Agents. Russian Journal of General Chemistry, 89(4), 770–779. View Source
